6-chloro-N-(propylideneamino)pyrazin-2-amine
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Overview
Description
6-chloro-N-(propylideneamino)pyrazin-2-amine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a chlorine atom at the 6-position and a propylideneamino group at the N-position. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(propylideneamino)pyrazin-2-amine typically involves the reaction of 6-chloropyrazin-2-amine with propionaldehyde under suitable conditions. The reaction is usually carried out in the presence of a catalyst or under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(propylideneamino)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
6-chloro-N-(propylideneamino)pyrazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in drug discovery and development.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(propylideneamino)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-cyclopropylpyrazin-2-amine
- 6-chloro-N,N-dipropylpyrazin-2-amine
- 2-amino-6-chloropyrazine
Uniqueness
6-chloro-N-(propylideneamino)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9ClN4 |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
6-chloro-N-(propylideneamino)pyrazin-2-amine |
InChI |
InChI=1S/C7H9ClN4/c1-2-3-10-12-7-5-9-4-6(8)11-7/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
WLEOFHUCRYXNSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC=NNC1=CN=CC(=N1)Cl |
Origin of Product |
United States |
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